molecular formula C11H9ClO4 B11816705 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid

Cat. No.: B11816705
M. Wt: 240.64 g/mol
InChI Key: JNDFDEZJZXAHBU-UHFFFAOYSA-N
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Description

3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is an organic compound with the molecular formula C11H9ClO4 and a molecular weight of 240.64 g/mol . This compound features a benzodioxin ring system substituted with a chlorine atom and a propenoic acid group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid
  • 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide
  • 1,4-benzodioxin, 2,3-dihydro-

Uniqueness

3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both a benzodioxin ring and a propenoic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid

InChI

InChI=1S/C11H9ClO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)

InChI Key

JNDFDEZJZXAHBU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)O

Origin of Product

United States

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